1-(2-Chloro-6-(hydroxymethyl)phenyl)propan-2-one

Description

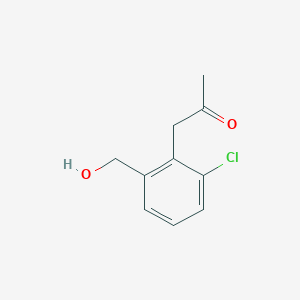

1-(2-Chloro-6-(hydroxymethyl)phenyl)propan-2-one is an aromatic ketone derivative featuring a phenyl ring substituted with a chlorine atom at the ortho-position (C2) and a hydroxymethyl group at the para-position relative to the ketone moiety (C6). The propan-2-one (acetone) backbone is attached to the phenyl ring, creating a hybrid structure with both hydrophobic (chloro, phenyl) and hydrophilic (hydroxymethyl, ketone) functional groups.

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

1-[2-chloro-6-(hydroxymethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H11ClO2/c1-7(13)5-9-8(6-12)3-2-4-10(9)11/h2-4,12H,5-6H2,1H3 |

InChI Key |

QVGKHXSWFDQAAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC=C1Cl)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Compounds

*Estimated using average atomic masses.

Physical and Chemical Properties

- Solubility : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to methyl or alkoxy-substituted analogs. However, sulfinyl-containing compounds may exhibit higher polarity and solubility in polar aprotic solvents .

- Melting Points : Chlorine’s electron-withdrawing effect and hydroxymethyl’s hydrogen bonding could elevate the melting point relative to alkoxy-substituted derivatives, which have weaker intermolecular forces.

- Reactivity : The chlorine atom may facilitate nucleophilic aromatic substitution, while the hydroxymethyl group could undergo oxidation to a carboxylic acid or esterification. In contrast, sulfinyl groups in analogs are resistant to further oxidation .

Structural Analysis Techniques

While direct data for the target compound are unavailable, the SHELX system is widely employed for resolving similar structures. For example, SHELXL refines bond lengths and angles with sub-ångström accuracy, which would clarify how chlorine’s steric bulk affects the phenyl ring’s planarity compared to hydroxy or alkoxy substituents.

Q & A

Q. What are the common synthetic routes for 1-(2-Chloro-6-(hydroxymethyl)phenyl)propan-2-one, and what experimental parameters influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, hydroxymethylation of a chlorinated phenylpropanone precursor can be achieved using formaldehyde derivatives under acidic or basic conditions . Key parameters include solvent polarity (e.g., dichloromethane or DMF), temperature (40–80°C), and catalysts (e.g., FeCl₃ for Friedel-Crafts). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like over-alkylated derivatives .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Methodological Answer : Characterization combines 1H/13C NMR (to confirm hydroxymethyl and ketone groups), FT-IR (C=O stretch at ~1700 cm⁻¹), and mass spectrometry (EI-MS for molecular ion peak at m/z 228.6). X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects, such as rotational isomerism of the hydroxymethyl group . HPLC with UV detection (λ ~254 nm) assesses purity (>95% required for biological assays) .

Q. What are the preliminary biological activities reported for this compound?

- Methodological Answer : While direct studies are limited, analogs with chlorinated phenyl and hydroxymethyl groups exhibit antimicrobial activity (e.g., against S. aureus; MIC = 16–32 µg/mL) and enzyme inhibition (e.g., COX-2 IC₅₀ ~10 µM). Assays involve broth microdilution for antimicrobial screening and fluorometric enzyme inhibition kits .

Advanced Research Questions

Q. How can dynamic rotational isomerism in the hydroxymethyl group complicate NMR interpretation, and how is this resolved?

- Methodological Answer : The hydroxymethyl group’s free rotation at room temperature can split NMR signals (e.g., CH₂OH protons appearing as broad singlets). Variable-temperature NMR (VT-NMR) at −40°C slows rotation, resolving distinct diastereotopic peaks. Computational modeling (DFT at B3LYP/6-31G*) predicts equilibrium populations of rotamers, validated by NOESY correlations .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : The electron-withdrawing Cl and hydroxymethyl groups direct electrophiles (e.g., nitration, sulfonation) to the para position relative to the ketone. Lewis acid catalysts (e.g., ZnCl₂) enhance regioselectivity in nitration (HNO₃/AcOH, 0°C). Competitive pathways (e.g., ortho substitution due to steric effects) are minimized by low-temperature kinetic control .

Q. How do solvent effects influence the compound’s stability during long-term storage?

- Methodological Answer : The hydroxymethyl group is prone to oxidation or dehydration. Stability studies in aprotic solvents (e.g., DMSO-d₆) show <5% degradation over 6 months at −20°C, while protic solvents (e.g., MeOH) accelerate decomposition (20% loss in 3 months). Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring identifies degradation products (e.g., ketone reduction or Cl displacement) .

Q. What contradictions exist in reported biological data for structural analogs, and how are these reconciled?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 10–50 µM) arise from assay conditions (e.g., ATP concentration in kinase assays). Meta-analysis of published data using standardized protocols (e.g., CERAPP consensus models) adjusts for variables like cell line viability (MTT vs. resazurin assays) and solvent effects (DMSO tolerance <1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.